Diethyl (phthalimidomethyl)phosphonate: A Technical Guide for Researchers
Diethyl (phthalimidomethyl)phosphonate: A Technical Guide for Researchers
For Researchers, Scientists, and Drug Development Professionals
Introduction
Diethyl (phthalimidomethyl)phosphonate is a versatile organophosphorus compound that serves as a crucial building block in modern organic synthesis. Its unique chemical structure, featuring a phosphonate moiety linked to a phthalimide group, imparts valuable reactivity, making it an important reagent, particularly in the construction of complex molecules. This technical guide provides an in-depth overview of the basic properties, synthesis, and applications of Diethyl (phthalimidomethyl)phosphonate, with a focus on its utility in the Horner-Wadsworth-Emmons reaction and its role in the development of therapeutic agents.
Core Properties of Diethyl (phthalimidomethyl)phosphonate
A comprehensive summary of the key physical and chemical properties of Diethyl (phthalimidomethyl)phosphonate is presented below.
| Property | Value | Reference |
| Chemical Formula | C₁₃H₁₆NO₅P | [1][2] |
| Molecular Weight | 297.24 g/mol | [1][2][3] |
| Appearance | White to off-white crystalline powder | [2][4] |
| Melting Point | 60-64 °C | [2][3] |
| CAS Number | 33512-26-4 | [1][2][3] |
| Purity | ≥97% | [2][3] |
Spectroscopic Data
The following are representative spectroscopic data for Diethyl (phthalimidomethyl)phosphonate. Due to the proprietary nature of spectral databases, direct spectra images are not provided. However, characteristic peaks and shifts are described.
¹H NMR (Proton Nuclear Magnetic Resonance):
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The spectrum is expected to show characteristic signals for the ethyl groups of the phosphonate ester, with a triplet for the methyl protons (-CH₃) and a doublet of quartets for the methylene protons (-OCH₂-). The methylene protons are coupled to both the adjacent methyl protons and the phosphorus atom.
-
The methylene protons of the phthalimidomethyl group (-CH₂-N) will appear as a doublet due to coupling with the phosphorus atom.
-
The aromatic protons of the phthalimide group will be observed in the aromatic region of the spectrum.
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance):
-
The spectrum will display distinct signals for the carbons of the ethyl groups, the methylene carbon attached to the nitrogen and phosphorus, the carbonyl carbons of the phthalimide, and the aromatic carbons. The carbon attached to the phosphorus will show a characteristic coupling (J-coupling).
IR (Infrared) Spectroscopy:
-
The IR spectrum will exhibit strong absorption bands corresponding to the P=O (phosphonyl) group, C=O (carbonyl) groups of the imide, P-O-C (phosphonate ester) bonds, and C-N (imide) bond vibrations. Aromatic C-H stretching and bending vibrations will also be present.
Mass Spectrometry (MS):
-
The mass spectrum will show the molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of ethoxy groups and cleavage of the phthalimidomethyl moiety.
Experimental Protocols
Synthesis of Diethyl (phthalimidomethyl)phosphonate
A common method for the synthesis of Diethyl (phthalimidomethyl)phosphonate involves the Michaelis-Arbuzov reaction.
Reaction Scheme:
Experimental Procedure (Representative):
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To a solution of N-(bromomethyl)phthalimide in an anhydrous solvent such as toluene, add triethyl phosphite.
-
Heat the reaction mixture under reflux for several hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) to yield Diethyl (phthalimidomethyl)phosphonate as a white solid.
Horner-Wadsworth-Emmons (HWE) Reaction
Diethyl (phthalimidomethyl)phosphonate is a key reagent in the Horner-Wadsworth-Emmons (HWE) reaction to synthesize α,β-unsaturated compounds, particularly vinyl-phthalimides. This reaction offers excellent (E)-stereoselectivity.[5][6]
Reaction Workflow:
Caption: General workflow of the Horner-Wadsworth-Emmons reaction.
Experimental Protocol (Representative for reaction with an aromatic aldehyde): [7][8]
-
Deprotonation: To a stirred suspension of a strong base, such as sodium hydride (NaH, 1.1 eq.), in anhydrous tetrahydrofuran (THF) at 0 °C under an inert atmosphere, add a solution of Diethyl (phthalimidomethyl)phosphonate (1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for 30-60 minutes until the evolution of hydrogen gas ceases.
-
Reaction with Carbonyl: Cool the resulting solution of the phosphonate carbanion to 0 °C.
-
Add a solution of the aldehyde (e.g., benzaldehyde, 1.0 eq.) in anhydrous THF dropwise.
-
Allow the reaction mixture to warm to room temperature and stir for several hours, or until TLC analysis indicates the consumption of the starting materials.
-
Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).
-
Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by flash column chromatography on silica gel to afford the desired α,β-unsaturated phthalimide derivative.
Applications in Drug Development
Derivatives of Diethyl (phthalimidomethyl)phosphonate have shown significant promise in medicinal chemistry, particularly as inhibitors of viral proteases.[3]
Inhibition of Hepatitis C Virus (HCV) NS3 Protease
The NS3 protease of the Hepatitis C virus is a crucial enzyme for viral replication, as it is responsible for processing the viral polyprotein into functional non-structural proteins.[9][10][11] Inhibition of this protease is a key therapeutic strategy for treating HCV infection.[12][13] Phosphonate-containing compounds have been designed as transition-state analog inhibitors of the NS3 protease.[7]
HCV NS3 Protease Signaling Pathway in Viral Replication:
Caption: Role of HCV NS3/4A protease in viral replication and its inhibition.
Quantitative Data on HCV NS3 Protease Inhibition:
Conclusion
Diethyl (phthalimidomethyl)phosphonate is a valuable and versatile reagent in organic synthesis, with its primary utility stemming from its application in the Horner-Wadsworth-Emmons reaction for the stereoselective synthesis of (E)-alkenes. Its role as a precursor for the synthesis of bioactive molecules, particularly HCV NS3 protease inhibitors, highlights its importance in drug discovery and development. The information provided in this technical guide serves as a comprehensive resource for researchers and scientists working with this important compound, enabling further exploration of its synthetic potential and applications in medicinal chemistry.
References
- 1. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. nbinno.com [nbinno.com]
- 4. Diethyl (phthalimidomethyl)phosphonate, 97% 5 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 5. Diethyl (phthalimidomethyl)phosphonate, 97% | Fisher Scientific [fishersci.ca]
- 6. youtube.com [youtube.com]
- 7. Discovery of novel phosphonate derivatives as hepatitis C virus NS3 protease inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Horner-Wadsworth-Emmons Reaction | NROChemistry [nrochemistry.com]
- 9. journals.asm.org [journals.asm.org]
- 10. What are NS3 inhibitors and how do they work? [synapse.patsnap.com]
- 11. Hepatitis C Virus NS3/4A Protease Inhibitors: A Light at the End of the Tunnel - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Hepatitis C Virus Non-structural Protein 3 (HCV NS3): A Multifunctional Antiviral Target - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protease Inhibitors (HCV) - LiverTox - NCBI Bookshelf [ncbi.nlm.nih.gov]
